3-Methylbutyl 2-methylbutanoate

Descripción

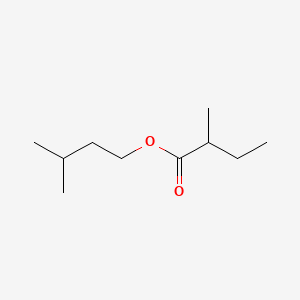

Structure

3D Structure

Propiedades

IUPAC Name |

3-methylbutyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-9(4)10(11)12-7-6-8(2)3/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIRHYHLQKDEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865387 | |

| Record name | Butanoic acid, 2-methyl-, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a fruity odour | |

| Record name | Isoamyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/624/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

185.00 to 186.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylbutyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in ethanol and oil, insoluble in water | |

| Record name | Isoamyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/624/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.852-0.861 | |

| Record name | Isoamyl 2-methylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/624/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

27625-35-0, 93803-99-7 | |

| Record name | 3-Methylbutyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27625-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027625350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbutyl methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093803997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-methyl-, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutyl methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methylbutyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL 2-METHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LGN25Y6EK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl 2-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040157 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylbutyl 2-Methylbutanoate: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutyl 2-methylbutanoate, also known as isoamyl 2-methylbutyrate, is an organic compound classified as a fatty acid ester.[1] It is a volatile, colorless liquid recognized for its characteristic fruity, sweet, and apple-like aroma. This ester is found naturally in a variety of fruits, including apples, bananas, and strawberries, as well as in alcoholic beverages like cider, sherry, and red wine. Its pleasant organoleptic properties have led to its widespread use as a flavoring and fragrance agent in the food and cosmetic industries. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a consolidated resource for researchers.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Isoamyl 2-methylbutyrate, Isopentyl 2-methylbutanoate |

| CAS Number | 27625-35-0 |

| Molecular Formula | C₁₀H₂₀O₂ |

| SMILES | CCC(C)C(=O)OCCC(C)C |

| InChI | 1S/C10H20O2/c1-5-9(4)10(11)12-7-6-8(2)3/h8-9H,5-7H2,1-4H3 |

| InChIKey | VGIRHYHLQKDEPP-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 172.26 g/mol |

| Appearance | Colorless to almost colorless clear liquid |

| Odor | Fruity, sweet, apple, berry |

| Boiling Point | 41 °C at 1.5 mmHg |

| Density | 0.857 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.413 |

| Flash Point | 62 °C (143.6 °F) - closed cup |

| Solubility | Insoluble in water |

Chemical Structure

The structure of this compound consists of a 2-methylbutanoate group esterified with a 3-methylbutanol (isoamyl alcohol) moiety.

Experimental Protocols

Synthesis: Fischer Esterification

A common and established method for the synthesis of esters like this compound is the Fischer esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (2-methylbutanoic acid) with an alcohol (3-methyl-1-butanol).

Materials:

-

2-Methylbutanoic acid

-

3-Methyl-1-butanol (isoamyl alcohol)

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 2-methylbutanoic acid and 3-methyl-1-butanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total moles of reactants) while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent (if any was used during extraction) by rotary evaporation.

-

Purify the crude ester by fractional distillation under reduced pressure to obtain pure this compound.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound, especially in complex matrices such as food and fragrance samples.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent, Thermo Fisher, Shimadzu).

-

Capillary column: A non-polar or medium-polarity column is typically used for the analysis of fruit esters. A common choice is a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

Typical GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless (for trace analysis) or split (for higher concentrations)

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[2][3]

-

Oven Temperature Program:

-

MS Ion Source Temperature: 230 °C[3]

-

MS Quadrupole Temperature: 150 °C[3]

-

Mass Range: Scan from m/z 40 to 400.

Sample Preparation: For liquid samples like fruit juices or alcoholic beverages, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed to extract and concentrate the volatile esters before GC-MS analysis.

Biological Context

As a fatty acid ester, this compound is involved in general lipid metabolism.[1] In biological systems, esters are synthesized and hydrolyzed by enzymes. While specific signaling pathways directly modulated by this compound are not well-documented in publicly available literature, its formation in fruits is a result of the esterification of an alcohol (derived from amino acid metabolism) and an acyl-CoA (from fatty acid metabolism).

Safety Information

This compound is classified as a combustible liquid. It is also considered hazardous to the aquatic environment with long-lasting effects (Aquatic Chronic 2). Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this chemical. Work should be performed in a well-ventilated area.

Conclusion

This compound is a significant contributor to the aroma profile of many natural and manufactured products. This guide has provided a detailed overview of its chemical properties, structure, and common analytical and synthetic methodologies. The provided protocols and diagrams serve as a valuable resource for researchers and professionals working with this compound, facilitating its synthesis, analysis, and understanding of its role in biological systems. Further research into its potential biological activities and specific interactions with cellular signaling pathways could reveal novel applications for this versatile ester.

References

A Comprehensive Technical Guide to the Synthesis of 3-Methylbutyl 2-methylbutanoate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-methylbutyl 2-methylbutanoate, an ester recognized for its characteristic fruity aroma.[1] This document outlines the primary synthetic methodologies, detailed experimental protocols, and relevant physicochemical data to support research and development activities. The information is tailored for professionals in the fields of chemistry, biotechnology, and drug development.

Introduction to this compound

This compound, also known as isoamyl 2-methylbutyrate (B1264701), is an organic ester with the chemical formula C10H20O2.[2] It is a colorless liquid with a sweet, fruity aroma reminiscent of apple, blueberry, and cherry. This compound is a fatty acid ester and is found in various natural sources, including Humulus lupulus (hops) and Artemisia annua.[2] Its primary applications are in the food and fragrance industries as a flavoring and fragrance agent.[1] For research purposes, the controlled synthesis of this ester is crucial for ensuring purity and for its use in various scientific investigations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H20O2 | [2] |

| Molecular Weight | 172.26 g/mol | |

| CAS Number | 27625-35-0 | [2] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 178-179 °C | |

| Density | 0.856 g/mL at 25 °C | |

| Refractive Index | n20/D 1.412 | |

| Flash Point | 62 °C (143.6 °F) - closed cup |

Synthetic Methodologies

The synthesis of this compound can be achieved through several established methods, primarily including Fischer esterification, enzymatic synthesis, and transesterification.

Fischer Esterification

Fischer esterification is a classic and widely used method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[4][5] This equilibrium reaction is typically driven towards the product side by using an excess of one reactant or by removing water as it is formed.[4][5]

The overall reaction is as follows:

2-Methylbutanoic acid + 3-Methyl-1-butanol ⇌ this compound + Water

References

The Occurrence of 3-Methylbutyl 2-Methylbutanoate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutyl 2-methylbutanoate, an organic ester, is a significant contributor to the characteristic aroma and flavor profiles of numerous fruits and plants. This volatile organic compound (VOC) is recognized for its fruity, apple, and sweet notes. Understanding its natural distribution, concentration, and biosynthesis is crucial for flavor and fragrance industries, as well as for researchers in plant science and drug development exploring the biological activities of plant-derived compounds. This technical guide provides an in-depth overview of the natural occurrence of this compound, presenting quantitative data, detailed experimental protocols for its analysis, and a visual representation of the analytical workflow.

Natural Occurrence and Quantitative Data

This compound has been identified in a variety of fruits and plants. Its presence is particularly well-documented in apples, bananas, strawberries, and pears.[1][2] The concentration of this ester can vary significantly depending on the cultivar, ripening stage, and environmental conditions.[3][4][5]

Below is a summary of the quantitative data for this compound and related esters found in various apple cultivars. The data has been compiled from multiple studies to provide a comparative overview.

| Fruit/Plant | Cultivar | Compound | Concentration (µg/kg) | Reference |

| Apple | Fuji | Ethyl 2-methylbutanoate | 67.1 | [5] |

| Pink Lady | Hexyl 2-methylbutanoate | 382.45 | [5] | |

| Various (40 cultivars) | 2-Methylbutyl 2-methylbutyrate | Average: 43.66 (Range: 0–268.76) | [6] | |

| Various (35 varieties) | Hexyl 2-methylbutanoate | Present, but not quantified individually | [7] | |

| Pear | Conference | This compound | Identified as an impact volatile | [2][8] |

| Banana | Brazilian & Fenjiao | Butanoic acid, 3-methyl-, 3-methylbutyl ester | Present, varied during ripening | [9] |

| Strawberry | Various | Methyl butanoate, Ethyl butanoate | Major esters, but this compound not specifically quantified | [3][10][11] |

Note: The table highlights the variability in ester composition among different cultivars. While direct quantitative data for this compound is not always available, the presence of related esters like ethyl 2-methylbutanoate and hexyl 2-methylbutanoate is frequently reported, indicating a common biosynthetic pathway.

Experimental Protocols

The identification and quantification of this compound in plant materials typically involve the extraction of volatile compounds followed by chromatographic analysis. The most common technique is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Headspace Solid-Phase Microextraction (HS-SPME)

This method is widely used for the extraction of volatile and semi-volatile compounds from solid and liquid samples.

-

Sample Homogenization: A known weight of the fruit or plant material (e.g., 5-10 g of fruit pulp) is homogenized. This is often done in the presence of a salt solution (e.g., saturated NaCl) to improve the release of volatile compounds by increasing the ionic strength of the matrix.

-

Incubation: The homogenized sample is placed in a sealed vial and incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the sample vial. The volatile compounds adsorb onto the fiber. The extraction time is a critical parameter and is typically optimized (e.g., 30-60 minutes).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Following extraction, the SPME fiber is introduced into the injection port of a gas chromatograph for thermal desorption of the analytes.

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode, temperature typically set at 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is commonly used (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program: An initial temperature of around 40°C is held for a few minutes, then ramped up to a final temperature of 230-250°C at a rate of 3-5°C/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Typically scanned from m/z 35 to 350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Compound Identification and Quantification

-

Identification: The identification of this compound is achieved by comparing the mass spectrum of the unknown peak with reference spectra in a mass spectral library (e.g., NIST, Wiley). The retention index (RI) of the compound is also calculated and compared with literature values for confirmation.

-

Quantification: For quantitative analysis, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added to the sample before extraction. A calibration curve is constructed using standard solutions of this compound of known concentrations. The concentration of the analyte in the sample is then determined by relating its peak area to the peak area of the internal standard and the calibration curve.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the extraction and analysis of volatile esters from plant materials.

Caption: General workflow for the analysis of volatile esters in plants.

Conclusion

This compound is a key aroma compound found in a diverse range of fruits and plants, contributing significantly to their sensory properties. The concentration of this ester is highly variable, emphasizing the need for robust analytical methods for its accurate quantification. The HS-SPME-GC-MS technique provides a sensitive and reliable method for the analysis of this and other volatile compounds in complex plant matrices. The detailed protocols and workflow presented in this guide offer a solid foundation for researchers and scientists in the fields of food science, natural product chemistry, and drug development to further explore the occurrence and biological significance of this compound.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biochemistry of Apple Aroma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Volatile components in three strawberry cultivars with white flesh | International Society for Horticultural Science [ishs.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic data analysis of 3-Methylbutyl 2-methylbutanoate (NMR, MS)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 3-Methylbutyl 2-methylbutanoate (isoamyl 2-methylbutyrate), a fatty acid ester with applications in the flavors and fragrances industry.[1][2] The document details experimental protocols for acquiring spectroscopic data and presents a thorough analysis of the compound's structural features through the interpretation of its spectra.

Data Presentation: Spectroscopic Data Summary

The quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry are summarized in the tables below for clear interpretation and reference.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Signal | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| a | ~4.05 | Triplet | 2H | -O-CH₂- |

| b | ~2.35 | Sextet | 1H | -CH(CH₃)-C=O |

| c | ~1.65 | Nonet | 1H | -CH(CH₃)₂ |

| d | ~1.50 | Quartet | 2H | -O-CH₂-CH₂- |

| e | ~1.40 | Sextet | 2H | -CH(CH₃)-CH₂-CH₃ |

| f | ~1.10 | Doublet | 3H | -CH(CH₃)-C=O |

| g | ~0.90 | Doublet | 6H | -CH(CH₃)₂ |

| h | ~0.85 | Triplet | 3H | -CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Signal | Chemical Shift (δ ppm) | Assignment |

| 1 | ~176 | C=O |

| 2 | ~63 | -O-CH₂- |

| 3 | ~41 | -CH(CH₃)-C=O |

| 4 | ~37 | -O-CH₂-CH₂- |

| 5 | ~26 | -CH(CH₃)-CH₂-CH₃ |

| 6 | ~25 | -CH(CH₃)₂ |

| 7 | ~22 | -CH(CH₃)₂ |

| 8 | ~16 | -CH(CH₃)-C=O |

| 9 | ~11 | -CH₂-CH₃ |

Table 3: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | ~75 | [C₃H₅]⁺ |

| 43 | ~80 | [C₃H₇]⁺ |

| 57 | 100 (Base Peak) | [C₄H₉]⁺ or [CH₃CH₂CH(CH₃)]⁺ |

| 70 | ~70 | [C₅H₁₀]⁺ (from McLafferty Rearrangement) |

| 71 | ~60 | [C₅H₁₁]⁺ |

| 85 | ~30 | [CH₃CH₂CH(CH₃)CO]⁺ |

| 102 | ~15 | [M - C₅H₁₀]⁺ (from McLafferty Rearrangement) |

| 172 | <5 | [C₁₀H₂₀O₂]⁺ (Molecular Ion) |

Experimental Protocols

Detailed methodologies for acquiring NMR and GC-MS spectra for volatile esters like this compound are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

-

Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H spectrum, referencing to the CDCl₃ solvent peak at 77.16 ppm, which is then calibrated to the TMS scale.

-

2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of this compound using GC-MS with electron ionization.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

-

GC-MS System and Conditions:

-

Gas Chromatograph:

-

Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).[3]

-

Injector: Set the injector temperature to 250°C in split mode.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: A typical temperature program would be an initial temperature of 60°C, held for 2 minutes, then ramped at 10°C/min to 240°C, and held for 5 minutes.[3]

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: Scan from m/z 35 to 350.

-

Transfer Line Temperature: Maintain at 280°C.

-

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[4]

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes in the spectroscopic analysis of this compound.

Caption: Mass Spectral Fragmentation Pathway.

References

A Technical Guide to the Biosynthesis of 3-Methylbutyl 2-Methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways leading to the formation of 3-methylbutyl 2-methylbutanoate, a volatile ester compound significant for its contribution to the characteristic aroma and flavor profiles of many fruits and fermented beverages. This document details the precursor molecules, enzymatic steps, and regulatory aspects of its synthesis in key organisms. Furthermore, it includes quantitative data, detailed experimental protocols for analysis, and graphical representations of the metabolic pathways.

Introduction

This compound, also known as isoamyl 2-methylbutyrate, is a fatty acid ester recognized for its fruity aroma, often described as reminiscent of apples or berries.[1] It is a key contributor to the organoleptic properties of various agricultural products and their derivatives, including apples, raspberries, and alcoholic beverages like cider and wine.[2][3] The biosynthesis of this ester is a multi-step process primarily involving the catabolism of branched-chain amino acids (BCAAs) and the subsequent enzymatic condensation of the resulting alcohol and acyl-coenzyme A (acyl-CoA) moieties. Understanding this pathway is crucial for applications in food science, biotechnology, and potentially for the development of novel flavor compounds or the bio-engineering of metabolic pathways.

Core Biosynthesis Pathway: An Overview

The formation of this compound is the result of an esterification reaction catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) .[4] These enzymes facilitate the condensation of an alcohol with an acyl-CoA molecule.

The two immediate precursors for this compound are:

-

The Alcohol Moiety: 3-Methyl-1-butanol (also known as isoamyl alcohol or isopentyl alcohol).[5]

-

The Acyl-CoA Moiety: (S)-2-Methylbutanoyl-CoA.[6]

These precursors are not primary metabolites but are derived from the catabolism of specific branched-chain amino acids, L-leucine and L-isoleucine, respectively. The overall synthesis can, therefore, be divided into three main stages:

-

Synthesis of 3-Methyl-1-butanol from L-leucine.

-

Synthesis of (S)-2-Methylbutanoyl-CoA from L-isoleucine.

-

Final Condensation by Alcohol Acyltransferase.

Detailed Biosynthesis of Precursors

The generation of the alcohol and acyl-CoA precursors occurs through parallel pathways originating from different amino acids. These pathways are highly active in organisms like plants (fruits) and yeast during fermentation.[4][7]

Pathway I: Synthesis of 3-Methyl-1-butanol from L-Leucine

The conversion of the essential amino acid L-leucine into 3-methyl-1-butanol follows the Ehrlich pathway, a common route for the synthesis of fusel alcohols in yeast and other microorganisms.[8][9] The process involves three main enzymatic steps that typically occur in the mitochondria.

-

Transamination: L-leucine is first deaminated by a Branched-Chain Amino Acid Transaminase (BCAT) . This enzyme transfers the amino group from leucine (B10760876) to an α-keto acid acceptor (commonly α-ketoglutarate), producing L-glutamate and the corresponding branched-chain α-keto acid, α-ketoisocaproate (KIC) .[8]

-

Decarboxylation: KIC undergoes decarboxylation, where a carboxyl group is removed as CO₂, catalyzed by a Branched-Chain α-Keto Acid Decarboxylase (KDC) . This reaction yields 3-methylbutanal .[8]

-

Reduction: Finally, the aldehyde is reduced to the corresponding primary alcohol, 3-methyl-1-butanol , by an Alcohol Dehydrogenase (ADH) , a reaction that typically utilizes NADH as a reducing equivalent.[10]

Pathway II: Synthesis of (S)-2-Methylbutanoyl-CoA from L-Isoleucine

The acyl-CoA precursor is derived from the catabolism of L-isoleucine, another essential branched-chain amino acid. This pathway also begins in the mitochondria and shares enzymatic machinery with other BCAA degradation pathways.[11][12]

-

Transamination: Similar to the leucine pathway, the first step is the removal of the amino group from L-isoleucine, catalyzed by a Branched-Chain Amino Acid Transaminase (BCAT) . This reaction yields (S)-α-keto-β-methylvalerate (KMV) .[11]

-

Oxidative Decarboxylation: KMV is then converted to (S)-2-methylbutanoyl-CoA in an irreversible, rate-limiting step.[12] This reaction is catalyzed by the large, multi-enzyme Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex . In this step, the keto acid is decarboxylated, and the resulting acyl group is attached to Coenzyme A (CoA-SH), with the concomitant reduction of NAD⁺ to NADH.[6][11]

The Final Esterification Step

With both the alcohol and the acyl-CoA moieties synthesized, the final step is their condensation to form the ester. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) and results in the release of free Coenzyme A.

3-Methyl-1-butanol + (S)-2-Methylbutanoyl-CoA ⇌ this compound + CoA-SH

AAT enzymes are responsible for the synthesis of a wide variety of volatile esters in fruits and fermented products, and their expression levels are often correlated with the final aroma profile.[4]

Quantitative Data

Quantitative analysis of the biosynthesis of this compound is challenging due to the complexity of the pathways and the transient nature of the intermediates. However, data on enzyme kinetics and product concentrations in specific organisms provide valuable insights.

Enzyme Kinetic Parameters

The kinetic properties of AATs determine their efficiency and substrate preference. While data for the specific pairing of 3-methyl-1-butanol and 2-methylbutanoyl-CoA is scarce, studies have characterized AATs with 3-methyl-1-butanol (isoamyl alcohol) and a model acyl-CoA substrate (acetyl-CoA).

Table 1: Apparent Kinetic Parameters of Various Alcohol Acyltransferases (AATs) with 3-Methyl-1-butanol (3MB) as Substrate.

| Enzyme Origin | AAT Enzyme | Apparent KM for 3MB (mM) | Apparent kcat for 3MB (s-1) |

| Saccharomyces cerevisiae | Atf1p | 0.8 ± 0.1 | 0.10 ± 0.00 |

| Saccharomyces cerevisiae | Atf2p | 1.1 ± 0.1 | 0.03 ± 0.00 |

| Fragaria x ananassa (Strawberry) | SAAT | 0.49 ± 0.04 | 0.28 ± 0.01 |

| Malus x domestica (Apple) | AAT1 | 2.5 ± 0.2 | 0.04 ± 0.00 |

| Cucumis melo (Melon) | AAT1 | 1.9 ± 0.2 | 0.03 ± 0.00 |

| Data adapted from Tai et al., 2014. The acyl-CoA substrate used was acetyl-CoA.[13] |

Product Concentration in Organisms

The concentration of this compound varies significantly depending on the organism, cultivar, ripeness, and fermentation conditions.

Table 2: Reported Concentrations of this compound and its Precursors in Various Organisms.

| Organism/Product | Compound | Concentration / Titer | Reference |

| 40 Apple Cultivars (Peel) | 2-Methylbutyl 2-methylbutyrate* | Average: 43.66 µg/kg FW | [2] |

| Engineered E. coli | 3-Methyl-1-butanol | 9.5 g/L | [14] |

| Engineered S. cerevisiae | 3-Methyl-1-butanol | 1.5 mg/g sugars (yield) | [7][15] |

| Apple Juice (Spontaneous Fermentation) | 3-Methyl-1-butanol | Up to 4 mg/L | [3] |

| Note: "2-Methylbutyl 2-methylbutyrate" is structurally very similar and often co-elutes in chromatographic analysis. The reported value is a strong indicator of the presence and approximate concentration of related branched-chain esters. |

Experimental Protocols

The study of ester biosynthesis relies on robust methods for quantifying enzyme activity and analyzing the volatile products.

Alcohol Acyltransferase (AAT) Activity Assay (DTNB-Based)

This spectrophotometric assay quantifies AAT activity by measuring the rate of Coenzyme A (CoA-SH) release during the esterification reaction. The free sulfhydryl group of CoA-SH reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent), producing a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be measured at 412 nm.[16][17]

Materials:

-

Reaction Buffer: e.g., 100 mM HEPES-HCl (pH 7.5), 200 mM NaCl.

-

Substrate 1: 3-Methyl-1-butanol solution.

-

Substrate 2: (S)-2-Methylbutanoyl-CoA solution.

-

Enzyme: Purified AAT or cell-free extract.

-

DTNB Reagent: 4 mg/mL DTNB in reaction buffer.

-

Microplate reader and 96-well plates.

Protocol:

-

Prepare Reaction Mixture: In a microplate well, combine the reaction buffer, 3-methyl-1-butanol, and the DTNB reagent.

-

Initiate Reaction: Add the AAT enzyme preparation to the well to start the reaction. The final volume is typically 200 µL.

-

Incubate: Immediately after adding the enzyme, add the (S)-2-methylbutanoyl-CoA substrate to initiate the timed reaction.

-

Measure Absorbance: Monitor the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.

-

Calculate Activity: The rate of TNB formation is proportional to the AAT activity. Calculate the concentration of CoA-SH released using the Beer-Lambert law (ε for TNB at 412 nm = 14,150 M-1cm-1).[16] One unit of AAT activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Analysis of Volatile Esters by HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a standard, sensitive method for identifying and quantifying volatile compounds like esters from complex matrices such as fruit homogenates or fermentation broths.[18][19][20]

Workflow:

-

Sample Preparation: Homogenize the biological sample (e.g., fruit tissue) and place a known amount into a sealed headspace vial. An internal standard is often added for quantification. Adding NaCl can improve the extraction of volatiles by increasing the ionic strength of the matrix.[18]

-

Headspace Extraction (SPME): The vial is incubated at a controlled temperature (e.g., 50°C) to allow volatile compounds to partition into the headspace.[19] An SPME fiber (e.g., coated with DVB/CAR/PDMS) is then exposed to the headspace for a set time (e.g., 30 minutes) to adsorb the analytes.

-

Thermal Desorption and GC Separation: The SPME fiber is retracted and inserted into the hot injection port of a gas chromatograph. The adsorbed volatiles are thermally desorbed onto the GC column (e.g., a DB-5 column). The compounds are then separated based on their boiling points and interactions with the column's stationary phase as they travel through the column under a programmed temperature gradient.[18]

-

Mass Spectrometry (MS) Detection and Identification: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum (a pattern of mass-to-charge ratios) serves as a chemical fingerprint. Compounds are identified by comparing their mass spectra and retention times to those of known standards or spectral libraries (e.g., NIST).

-

Quantification: The abundance of each compound is determined by integrating the area of its corresponding chromatographic peak. Concentration is calculated by comparing this area to the area of the known internal standard.

References

- 1. 3-甲基丁基-2-甲基丁酸酯 natural, ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 2. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemistry of Apple Aroma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Butanol, 3-methyl- [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. 3-Methyl-1-butanol production in Escherichia coli: random mutagenesis and two-phase fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic engineering of Saccharomyces cerevisiae for co-production of ethanol and 3-methyl-1-butanol from sugarcane molasses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. researchgate.net [researchgate.net]

- 18. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

- 19. m.youtube.com [m.youtube.com]

- 20. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylbutyl 2-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutyl 2-methylbutanoate, also known by synonyms such as isoamyl 2-methylbutyrate (B1264701) and isopentyl 2-methylbutanoate, is an organic ester with the chemical formula C₁₀H₂₀O₂.[1][2] This compound is a fatty acid ester found in various natural sources, including apples, bananas, and alcoholic beverages.[1] It is recognized by its characteristic fruity aroma and is widely utilized as a flavoring agent in the food industry and a fragrance component in consumer products.[1] This technical guide provides a comprehensive overview of its core physicochemical characteristics, supported by detailed experimental methodologies and logical workflows for its characterization.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a comprehensive dataset for scientific and research applications.

Table 1: General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₁₀H₂₀O₂ | [1][2] |

| Molecular Weight | 172.26 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 27625-35-0 | [1][3] |

| Appearance | Colorless Liquid | [4] |

| Odor | Fruity, apple, berry, sweet | |

| Boiling Point | 185-186 °C (at 760 mmHg) 41 °C (at 1.5 mmHg) | [1] |

| Density | 0.857 g/mL (at 25 °C) | |

| Refractive Index | 1.413 (n20/D) | |

| Flash Point | 62 °C (143.6 °F) - closed cup |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | References |

| Solubility in Water | Insoluble; 44.59 mg/L at 25 °C (estimated) | [1] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and oil | [1] |

| LogP (Octanol/Water Partition Coefficient) | 3.530 (estimated) |

Experimental Protocols

The determination of the physicochemical properties of this compound involves a series of standard and advanced analytical procedures.

Synthesis via Fischer Esterification

A common method for synthesizing esters like this compound is the Fischer esterification.[5]

-

Reactants: Combine 2-methylbutanoic acid and 3-methyl-1-butanol (isopentyl alcohol) in a round-bottom flask. An excess of one reactant can be used to drive the equilibrium towards the product.[6]

-

Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[5]

-

Reflux: Add boiling chips and heat the mixture under reflux for a specified period (e.g., 1-2 hours). This allows the reaction to proceed at a controlled temperature without loss of volatile components.[6]

-

Work-up and Purification: After cooling, the mixture is transferred to a separatory funnel. It is washed sequentially with water to remove the acid catalyst and excess alcohol, followed by a sodium bicarbonate solution to neutralize any remaining acid.

-

Drying: The organic layer is dried over an anhydrous salt like sodium sulfate.

-

Distillation: The final product is purified by distillation to separate it from any remaining starting materials and byproducts.[5]

Determination of Physicochemical Properties

-

Boiling Point Determination: The boiling point is determined using distillation. A sample is heated in a distillation apparatus, and the temperature at which the liquid's vapor pressure equals the atmospheric pressure is recorded as a stable plateau.[4]

-

Density Measurement: Density is measured using a pycnometer or a digital density meter. The mass of a precisely known volume of the liquid is determined at a constant temperature (e.g., 25 °C), and density is calculated as mass divided by volume.[4]

-

Refractive Index Measurement: A refractometer is used to measure the refractive index. A small drop of the liquid is placed on the instrument's prism, and the refractive index (n) is read at a specified temperature, typically 20°C, using the D-line of a sodium lamp (n20/D).[4]

-

Solubility Assessment:

-

Water Solubility: A known quantity of the ester is added to a specific volume of water. The mixture is agitated until equilibrium is reached. The concentration of the dissolved ester in the aqueous phase is then quantified using a sensitive technique like gas chromatography (GC).[4]

-

Organic Solvent Solubility: Miscibility is determined by mixing the ester with various organic solvents (e.g., ethanol, ether) and observing for the formation of a single, clear phase.

-

Structural and Purity Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and confirming identity. The sample is vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. The separated components are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The chemical shifts, integration, and coupling patterns of the proton and carbon nuclei provide detailed information about the connectivity of atoms within the molecule, confirming the ester's structure.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. A strong absorption peak around 1730-1750 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the ester group.[1]

Mandatory Visualizations

Synthesis Pathway

The following diagram illustrates the Fischer esterification reaction for the synthesis of this compound.

Caption: Fischer Esterification Synthesis Pathway.

Experimental Workflow

This diagram outlines a logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Physicochemical Characterization Workflow.

References

- 1. Isoamyl 2-methylbutyrate | C10H20O2 | CID 520326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. Butanoic acid, 2-methyl-, 3-methylbutyl ester [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Esterification Of 3-Methylbutyl Ethanoate Lab Report - 727 Words | Bartleby [bartleby.com]

Olfactory Characteristics of 3-Methylbutyl 2-methylbutanoate Enantiomers: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemistry of volatile organic compounds is a critical determinant of their olfactory properties. Enantiomers, non-superimposable mirror-image isomers, can elicit vastly different scent perceptions in humans due to the chiral nature of olfactory receptors. This technical guide provides an in-depth exploration of the olfactory characteristics of the enantiomers of 3-methylbutyl 2-methylbutanoate (also known as isoamyl 2-methylbutyrate). While specific sensory data for the individual enantiomers of this ester are not extensively documented in publicly available literature, this guide extrapolates likely characteristics based on closely related chiral esters and outlines the definitive experimental methodologies required for their full characterization.

The racemic mixture of this compound is generally described as having a sweet, fruity aroma with notes of apple, berry, and cherry[1][2][3]. The molecule possesses a single chiral center at the C2 position of the butanoate moiety, leading to the existence of (R)- and (S)-enantiomers. Understanding the distinct contribution of each enantiomer is crucial for applications in the flavor, fragrance, and pharmaceutical industries, where precise sensory profiles are paramount.

Comparative Olfactory Data of Structurally Related Esters

To infer the potential olfactory differences between the enantiomers of this compound, it is instructive to examine the documented sensory characteristics of structurally analogous 2-methylbutanoate esters. The data consistently show that the (S)-enantiomers of these esters are often described with more specific and pleasant fruity notes, particularly "apple-like," and can exhibit lower odor thresholds.

| Compound | Enantiomer | Odor Descriptors | Odor Threshold (in water) |

| Methyl 2-methylbutanoate | (R)- | Fruity, dairy[4] | ~0.5 ppb (calculated)[4] |

| (S)- | Fruity, apple-like[4] | 0.3 ppb[4] | |

| Ethyl 2-methylbutanoate | (R)- | Fruity, caprylic, medical-phenolic, sweet[5] | 10 ppb[5] |

| (S)- | Fresh fruity, apple-like[5] | 0.006 ppb[5] |

Note: Data for this compound enantiomers is not specified in the searched literature; this table provides data from closely related esters for comparative purposes.

In many fruits, such as apples, the (S)-enantiomers of methyl- and ethyl 2-methylbutanoate are found almost exclusively, and they are noted to possess a more pleasant aroma compared to their (R)-enantiomeric counterparts[6]. This trend suggests that (S)-3-methylbutyl 2-methylbutanoate is likely the primary contributor to the characteristic fruity and apple-like notes of the racemic mixture.

Experimental Protocols

The definitive characterization of chiral odorants requires specialized analytical and sensory evaluation techniques. The following sections detail the standard methodologies for these assessments.

Enantioselective Gas Chromatography-Olfactometry (GC-O)

Gas chromatography-olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with human sensory perception[6]. To resolve enantiomers, a chiral stationary phase is required.

Methodology:

-

Sample Preparation: The analyte (this compound) is diluted in a high-purity solvent (e.g., ethanol (B145695) or dichloromethane) to an appropriate concentration.

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is operated in split or splitless mode depending on the concentration.

-

Chiral Separation: The separation is performed on a capillary column coated with a chiral stationary phase, commonly a cyclodextrin (B1172386) derivative (e.g., a permethylated β-cyclodextrin)[7][8]. The oven temperature is programmed with a slow ramp (e.g., 2-4 °C/min) to ensure optimal resolution of the enantiomers[8][9].

-

Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a chemical detector, such as a Flame Ionization Detector (FID) or Mass Spectrometer (MS), for quantification and identification. The other portion is transferred via a heated line to a sniffing port.

-

Olfactometry: Trained sensory panelists sniff the effluent at the sniffing port and record the time, duration, intensity, and description of any detected odor. The effluent is mixed with humidified air to prevent nasal dehydration[9].

-

Data Correlation: The retention times of the odor events from the olfactometry data are correlated with the peaks from the chemical detector to assign specific olfactory characteristics to each separated enantiomer.

Sensory Panel Analysis for Odor Threshold Determination

Determining the odor detection threshold—the minimum concentration at which a substance can be detected—is essential for quantifying its potency. This is typically achieved using a trained sensory panel.

Methodology (based on ASTM E679):

-

Panelist Selection and Training: A panel of 15-30 individuals is selected and trained to recognize the specific odorant and consistently perform sensory tasks.

-

Sample Preparation: A dilution series of each pure enantiomer is prepared in an odor-free medium (e.g., purified water or mineral oil). Concentrations should span the expected threshold level.

-

Test Protocol (Forced-Choice): A three-alternative forced-choice (3-AFC) test is commonly used. For each concentration level, panelists are presented with three samples (e.g., in sniffing bottles), two of which are blanks (medium only) and one containing the odorant.

-

Panelist Task: Panelists are instructed to sniff each sample and identify the one that is different from the other two. Guessing is required if no difference is perceived.

-

Data Collection: Responses are recorded as correct or incorrect for each panelist at each concentration level.

-

Statistical Analysis: The group's best-estimate threshold is calculated as the geometric mean of the individual thresholds. The individual threshold is the concentration at which a panelist can achieve 50% correct detection above the chance level (which is 33.3% in a 3-AFC test). Statistically significant differences between the thresholds of the two enantiomers can be determined[10].

Mechanism of Differential Olfactory Perception

The ability to distinguish between enantiomers originates at the molecular level within the olfactory epithelium. Odorants are detected by a large family of Olfactory Receptors (ORs), which are G-protein-coupled receptors (GPCRs) expressed on the cilia of olfactory receptor neurons[5][11].

The binding pocket of an OR is chiral, creating a specific three-dimensional environment. Just as a left-handed glove does not fit a right hand, one enantiomer may bind to a specific OR with high affinity and efficacy, while its mirror image may bind weakly or not at all. This differential binding initiates a distinct signaling cascade, leading to a unique neural signal that the brain interprets as a specific scent.

The binding of an odorant to its cognate OR activates an olfactory-specific G-protein (Gα-olf)[2][9]. This triggers a cascade involving adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. The elevated cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (Na⁺ and Ca²⁺) and depolarizing the neuron[5][8]. This depolarization, if it reaches the threshold, generates an action potential that travels to the olfactory bulb in the brain, where the signal is processed further.

Conclusion

While direct sensory data for the enantiomers of this compound remains to be fully elucidated, evidence from structurally similar esters provides a strong predictive framework. It is highly probable that the (S)- and (R)-enantiomers possess distinct olfactory characteristics, with the (S)-form likely exhibiting a more potent and defined fruity, apple-like aroma. The definitive characterization relies on the rigorous application of enantioselective GC-O for qualitative description and formal sensory panel analysis for the quantification of odor thresholds. Understanding these stereochemical nuances is fundamental for advancing the targeted use of chiral molecules in the development of sophisticated flavors, fragrances, and therapeutic agents.

References

- 1. isoamyl 2-methyl butyrate [flavscents.com]

- 2. isoamyl 2-methyl butyrate, 27625-35-0 [thegoodscentscompany.com]

- 3. parchem.com [parchem.com]

- 4. The Methyl 2-methylbutyrates [leffingwell.com]

- 5. The Ethyl 2-methylbutyrates [leffingwell.com]

- 6. academic.oup.com [academic.oup.com]

- 7. scielo.br [scielo.br]

- 8. gcms.cz [gcms.cz]

- 9. Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine | OENO One [oeno-one.eu]

- 10. Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. isoamyl butyrate, 106-27-4 [thegoodscentscompany.com]

CAS registry number and synonyms for 3-Methylbutyl 2-methylbutanoate

This technical guide provides a comprehensive overview of 3-Methylbutyl 2-methylbutanoate, a fatty acid ester recognized for its distinct fruity aroma. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical identity, physicochemical properties, and relevant experimental protocols.

Chemical Identity

This compound is an organic compound classified as a fatty acid ester.[1] It is found in various natural sources, including apples, bananas, strawberries, and alcoholic beverages.

-

Synonyms : A variety of synonyms are used to identify this compound, reflecting its chemical structure and common usage. The most prevalent synonyms include:

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below, providing essential data for handling, formulation, and experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀O₂ | [3][4] |

| Molecular Weight | 172.26 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Odor | Fruity, apple, berry, sweet | |

| Boiling Point | 41 °C at 1.5 mmHg | [5] |

| Density | 0.857 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.413 | [5] |

| Flash Point | 62 °C (143.6 °F) - closed cup | [5] |

| Water Solubility | 44.59 mg/L at 25 °C (estimated) | |

| LogP | 3.530 (estimated) |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

3.1. Synthesis via Fischer Esterification

A common method for synthesizing esters like this compound is the Fischer esterification. This acid-catalyzed reaction involves reacting a carboxylic acid with an alcohol.

-

Reactants : 2-Methylbutanoic acid and 3-Methyl-1-butanol (isoamyl alcohol).

-

Catalyst : A strong acid, typically concentrated sulfuric acid (H₂SO₄).

-

Procedure :

-

In a round-bottom flask, combine an excess of 3-Methyl-1-butanol with 2-Methylbutanoic acid.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

-

Add boiling chips and fit the flask with a reflux condenser.

-

Heat the mixture to reflux for a specified period to drive the reaction towards completion.

-

After reflux, allow the mixture to cool to room temperature.

-

The product is then purified through a series of extractions to remove the unreacted alcohol, carboxylic acid, and the acid catalyst. This typically involves washing with water, a sodium bicarbonate solution (to neutralize the acid), and brine.

-

The organic layer containing the ester is dried over an anhydrous salt (e.g., magnesium sulfate).

-

The final product is isolated and purified by distillation.

-

3.2. Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for identifying and quantifying volatile compounds like this compound.

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation : The sample is typically diluted in a suitable solvent (e.g., dichloromethane (B109758) or hexane) before injection.

-

GC Conditions :

-

Column : A non-polar or medium-polarity capillary column, such as a DB-5 or equivalent (e.g., J&W DB-5, 30 m x 0.25 mm ID x 0.25 µm film thickness).[6]

-

Oven Program : An initial oven temperature is held for a few minutes, then ramped up to a final temperature (e.g., 60 °C to 246 °C at 3 °C/min).[6]

-

Injector : Split/splitless injector, typically operated at a higher temperature than the initial oven temperature.

-

Carrier Gas : Helium or hydrogen at a constant flow rate.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at a standard energy (e.g., 70 eV).

-

Mass Range : A scan range appropriate for the expected fragments (e.g., m/z 40-300).

-

-

Data Analysis : The resulting mass spectrum is compared with reference spectra from databases (e.g., NIST, Wiley) for confirmation of the compound's identity. The retention time from the gas chromatogram provides an additional layer of identification.

Safety and Handling

Based on available data, this compound is classified as a combustible liquid. It is also considered hazardous to the aquatic environment with long-lasting effects. Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as safety glasses and gloves. It is important to handle this chemical in a well-ventilated area and to prevent its release into the environment. There is no conclusive evidence linking this compound to carcinogenic effects.

References

- 1. Showing Compound this compound (FDB019863) - FooDB [foodb.ca]

- 2. This compound | 27625-35-0 | TCI EUROPE N.V. [tcichemicals.com]

- 3. Isoamyl 2-methylbutyrate | C10H20O2 | CID 520326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butanoic acid, 2-methyl-, 3-methylbutyl ester [webbook.nist.gov]

- 5. 3-甲基丁基-2-甲基丁酸酯 natural, ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 6. spectrabase.com [spectrabase.com]

Thermal stability and degradation of 3-Methylbutyl 2-methylbutanoate

An In-depth Technical Guide on the Thermal Stability and Degradation of 3-Methylbutyl 2-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as isoamyl isovalerate, is an organic ester recognized for its characteristic fruity aroma, often associated with apples and bananas. It finds applications in the food, fragrance, and pharmaceutical industries. A thorough understanding of its thermal stability and degradation profile is crucial for ensuring product quality, determining shelf-life, and optimizing manufacturing and storage conditions. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its degradation pathways, quantitative stability data, and detailed experimental protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under thermal stress.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀O₂ | [1] |

| Molecular Weight | 172.26 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 192-193 °C | [3] |

| Density | 0.854 g/mL at 25 °C | [3] |

| Flash Point | 80 °C (closed cup) | [3] |

| CAS Number | 659-70-1 | [4] |

Thermal Stability and Degradation

This compound is generally considered to be stable under normal storage conditions, with a shelf life of 24 to 36 months when stored in a cool, dry, and dark place. However, elevated temperatures can lead to its degradation. The onset of thermal decomposition is reported to be approximately 150°C.

Degradation Pathways

The primary degradation pathway for this compound under thermal stress, particularly in the presence of moisture, is hydrolysis. This reaction involves the cleavage of the ester bond, yielding isovaleric acid (3-methylbutanoic acid) and isoamyl alcohol (3-methylbutan-1-ol).

At higher temperatures, in the absence of water, thermal decomposition is expected to occur via other mechanisms, such as pyrolysis. While specific studies on the pyrolysis of this compound are limited, studies on similar esters suggest that decomposition can proceed through various radical and concerted pathways, leading to the formation of a complex mixture of smaller volatile compounds. A detailed study on methyl butanoate indicates that the main thermal decomposition pathway involves the homolytic fission of C-C and C-O bonds[5][6].

Quantitative Thermal Analysis Data

Direct experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound is not extensively available in the public domain. The following table summarizes available and projected data based on the behavior of structurally similar esters.

Table 2: Summary of Thermal Degradation Data

| Parameter | Value | Method | Notes |

| Onset of Decomposition (Tonset) | ~150 °C | TGA | Initial temperature of significant mass loss. |

| Temperature of Maximum Decomposition Rate (Tmax) | Not Reported | TGA/DTG | |

| Primary Degradation Products (Hydrolysis) | Isovaleric Acid, Isoamyl Alcohol | GC-MS | |

| Activation Energy of Decomposition (Ea) | Not Reported | TGA (Isoconversional methods) |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the thermal stability and degradation of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of this compound into an inert sample pan (e.g., alumina).

-

Atmosphere: Nitrogen (or other inert gas) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 500°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile degradation products formed during the thermal decomposition of this compound.

Methodology:

-

Instrument: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Preparation: Place a small amount (e.g., 100 µg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Set to a temperature above the decomposition onset (e.g., 300°C, 400°C, and 500°C to observe the evolution of products with temperature).

-

Pyrolysis Time: 10-20 seconds.

-

-

GC-MS Conditions:

-

GC Column: A suitable capillary column for separating volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-550.

-

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).

Signaling Pathways and Logical Relationships

The primary and well-understood degradation pathway for this compound at moderate temperatures in the presence of water is hydrolysis.

Conclusion

This compound exhibits good thermal stability under standard conditions, making it suitable for a variety of applications. However, exposure to elevated temperatures, particularly above 150°C, can induce degradation, primarily through hydrolysis to yield isovaleric acid and isoamyl alcohol. For applications involving high-temperature processing, a thorough evaluation of its thermal decomposition profile using techniques like TGA and Py-GC-MS is recommended to ensure product integrity and identify potential degradation byproducts. The experimental protocols outlined in this guide provide a framework for conducting such stability assessments. Further research is warranted to elucidate the complete high-temperature degradation pathways and to determine the kinetic parameters of its decomposition.

References

- 1. Isoamyl isovalerate | C10H20O2 | CID 12613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. symrise.com [symrise.com]

- 3. 异戊酸异戊酯 natural, ≥98%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Reaction pathways for the thermal decomposition of methyl butanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Deep Dive into the Solubility of 3-Methylbutyl 2-methylbutanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 3-Methylbutyl 2-methylbutanoate, an ester recognized for its characteristic fruity aroma. Understanding its solubility in various organic solvents is critical for its application in formulations, purification processes, and as a reaction medium in chemical synthesis. This document collates available solubility data, presents a detailed experimental protocol for its determination, and offers a visual workflow for the experimental procedure.

Core Concepts in Solubility

The solubility of an ester like this compound is governed by the principle of "like dissolves like." As a molecule with a polar ester group and a nonpolar ten-carbon aliphatic chain, its solubility is a balance between these two characteristics. It is generally anticipated to be miscible with a wide range of organic solvents, a property that is crucial for its utility in various chemical processes.

Solubility Profile

While specific quantitative solubility data for this compound in a range of organic solvents at various temperatures is not extensively available in published literature, a qualitative and semi-quantitative solubility profile can be compiled from various sources. The following table summarizes the known solubility characteristics of this compound and its close isomer, 3-methylbutyl 3-methylbutanoate (isoamyl isovalerate), which is expected to have a very similar solubility profile.

| Organic Solvent | Chemical Class | Solubility of this compound/Closely Related Isomers | Citation |

| Ethanol | Alcohol | Soluble / Miscible | [1][2] |

| 70% Ethanol (aq.) | Aqueous Alcohol | 1 mL in 6 mL of solvent (for isoamyl isovalerate) | [3] |

| Diethyl Ether | Ether | Soluble / Miscible | [2][4] |

| Benzene | Aromatic Hydrocarbon | Excellent solubility (for isoamyl isovalerate) | [2] |

| General Hydrocarbons | Aliphatic/Aromatic | Excellent solubility (for isoamyl isovalerate) | [2] |

| Fixed Oils | Lipid | Soluble | [1][3] |

| Paraffin Oil | Aliphatic Hydrocarbon | Soluble | [2] |

| Propylene Glycol | Diol | Slightly Soluble | [3] |

| Acetone | Ketone | Soluble | [4] |

| Water | Protic Solvent | Insoluble / Slightly Soluble (Predicted: ~0.48 g/L) | [1][5] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is a reliable technique for determining the equilibrium solubility of a liquid solute in a liquid solvent.